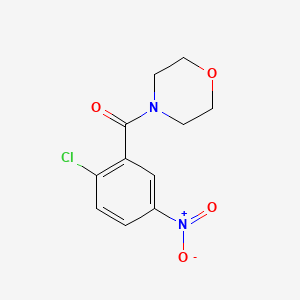
4-(2-Chloro-5-nitrobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 4-nitrobenzoyl chloride was reacted with morpholine in dichloromethane at 0°C, and the reaction mixture was warmed to ambient temperature over 20 hours. The crude material was then subjected to catalytic reduction to afford the desired aniline derivative .Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-5-nitrobenzoyl)morpholine consists of a six-membered morpholine ring attached to a benzoyl group with nitro and chloro substituents . The average mass of the molecule is 270.669 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows potential in synthesis and crystal structure analysis. Its crystalline properties were detailed, revealing specific dihedral angles and molecular dimensions, suggesting applications in materials science and structural chemistry (Duan et al., 2014).
Molecular Docking and Antimicrobial Activity
The precursor compound 3-fluoro-4-morpholinoaniline, closely related to 4-(2-Chloro-5-nitrobenzoyl)morpholine, was used in the synthesis of sulfonamides and carbamates. These compounds showed potent antimicrobial activity and promising binding affinities in molecular docking studies, highlighting their potential in antimicrobial research (Janakiramudu et al., 2017).
Nonlinear Optical Materials
Morpholinium 2-chloro-4-nitrobenzoate, closely related to 4-(2-Chloro-5-nitrobenzoyl)morpholine, has been studied for its nonlinear optical (NLO) properties. It has potential as a phase-matchable NLO crystal, useful in optical applications and device fabrication (Karthick et al., 2018).
Anticancer Activity
Quinazoline derivatives containing a morpholine moiety demonstrated anticancer activity. They were cytotoxic to human tumor cell lines, suggesting a role in developing new anticancer drugs (Ovádeková et al., 2005).
Antibacterial and Antimycotic Activities
Reactions of morpholine with chloronitro-substituted benzofurazanes produced compounds with high antibacterial and antimycotic activities. These findings are significant for the development of new antimicrobial agents (Galkina et al., 2017).
Chemical Synthesis Optimization
Continuous synthesis of ortho-4-(2-fluoro-4-nitrophenyl)morpholine in microreactors highlighted the optimization of synthesis processes for this compound, demonstrating its significance in the pharmaceutical industry, particularly in synthesizing Linezolid (Pereira et al., 2021).
Wirkmechanismus
Target of Action
Morpholine derivatives have been reported to inhibit kv15 channels , which play a crucial role in the repolarization of the action potential in atrial myocytes and contribute to the control of heart rhythm.
Mode of Action
Based on the structure of the compound, it can be hypothesized that the nitro group might undergo a reduction reaction, while the chloro group might participate in nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Pharmacokinetics
Given its molecular weight of 27067 , it can be hypothesized that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAOBRKSOXRWLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-nitrobenzoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
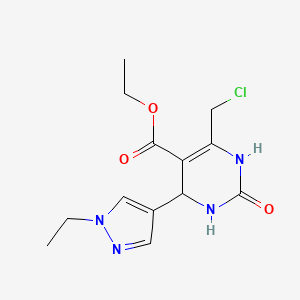
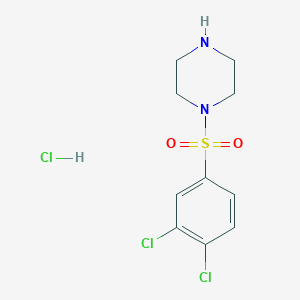
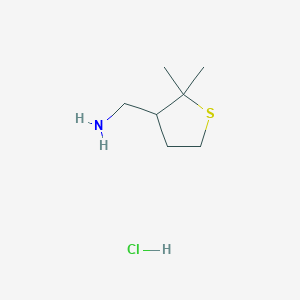
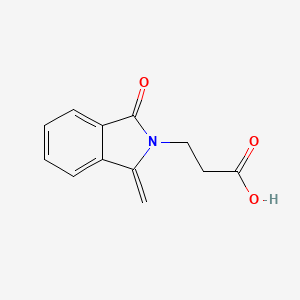
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)
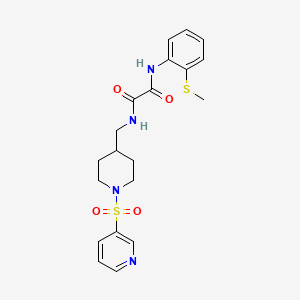
![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)